2-Chloropropionic acid

pKa comparison carboxylic acid acidity inductive effect

2-Chloropropionic acid (2-CPA; α-chloropropionic acid; C₃H₅ClO₂; MW 108.52) is the simplest chiral chlorocarboxylic acid, a structural derivative of propionic acid bearing a chlorine substituent at the alpha position. At room temperature, the racemic mixture presents as a colorless to pale yellow liquid (mp -12 to -14°C; bp 170-190°C; density 1.182 g/mL at 25°C; n²⁰D 1.4345) that is freely miscible with water, ethanol, ether, and acetone.

Molecular Formula C3H5ClO2
CH3CHClCOOH
C3H5ClO2
Molecular Weight 108.52 g/mol
CAS No. 598-78-7
Cat. No. B165310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropionic acid
CAS598-78-7
Synonyms2-chloropropionate
2-chloropropionic acid
2-chloropropionic acid, (S)-isomer
2-chloropropionic acid, sodium salt
sodium-2-chloropropionate
Molecular FormulaC3H5ClO2
CH3CHClCOOH
C3H5ClO2
Molecular Weight108.52 g/mol
Structural Identifiers
SMILESCC(C(=O)O)Cl
InChIInChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
InChIKeyGAWAYYRQGQZKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.22 M
SOL IN ALL PROP IN WATER, ALC, ETHER;  SOL IN ACETONE
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropropionic Acid (CAS 598-78-7): Procurement-Ready Chemical Profile and Product Identity


2-Chloropropionic acid (2-CPA; α-chloropropionic acid; C₃H₅ClO₂; MW 108.52) is the simplest chiral chlorocarboxylic acid, a structural derivative of propionic acid bearing a chlorine substituent at the alpha position [1]. At room temperature, the racemic mixture presents as a colorless to pale yellow liquid (mp -12 to -14°C; bp 170-190°C; density 1.182 g/mL at 25°C; n²⁰D 1.4345) that is freely miscible with water, ethanol, ether, and acetone . Industrially, racemic 2-CPA is produced via chlorination of propionyl chloride followed by hydrolysis, while enantiomerically pure forms can be accessed from L-alanine via diazotization or from L-lactic acid via stereochemical inversion routes . This compound functions primarily as a versatile chiral building block and reactive intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers [1].

Why 2-Chloropropionic Acid Cannot Be Substituted with Generic Analogs: A Procurement Perspective


2-Chloropropionic acid occupies a unique structural niche among chlorocarboxylic acids: the chlorine atom resides at the alpha-carbon, directly adjacent to the carboxyl group. This regiospecific substitution confers a dramatically different chemical reactivity profile compared to its beta-substituted analog (3-chloropropionic acid) and its halogen-variant counterparts (e.g., 2-bromopropionic acid). Critically, the alpha-chlorine center creates a chiral carbon atom, making 2-CPA the simplest commercially available chiral chlorocarboxylic acid with both enantiomers obtainable in high optical purity [1]. Procurement substitution without due diligence can result in: (1) a >14-fold difference in acidity, altering reaction kinetics and catalyst compatibility [2]; (2) a 4- to 5-fold difference in enzyme substrate activity, fundamentally changing biocatalytic pathway outcomes [3]; (3) the complete loss of chiral induction capability; and (4) downstream synthetic pathway divergence—3-chloropropionic acid undergoes elimination rather than substitution under basic conditions .

Quantitative Differentiation Evidence: 2-Chloropropionic Acid vs. Closest Analogs


Alpha-Chlorine Position Confers 14-Fold Higher Acidity than Beta-Substituted 3-Chloropropionic Acid

2-Chloropropionic acid exhibits a pKa of 2.83, representing a >14-fold greater acid strength compared to its regioisomer 3-chloropropionic acid (pKa 3.98) [1]. This differential arises from the alpha-chlorine's stronger negative inductive (-I) effect, which pulls electron density away from the carboxyl group more effectively than the beta-position chlorine in 3-chloropropionic acid [1]. The predicted pKa of 2.96±0.10 from computational models aligns well with the experimental value .

pKa comparison carboxylic acid acidity inductive effect

Enzymatic Dehalogenation: 2-Chloropropionic Acid Shows 14-42% Relative Activity vs. 2-Bromopropionic Acid (31-41%)

In L-haloacid dehalogenase (EC 3.8.1.2) systems, (S)-2-chloropropionic acid exhibits 14% relative activity compared to the reference substrate monobromoacetic acid [1]. Under identical conditions, the brominated analog (S)-2-bromopropionic acid demonstrates 41% relative activity—approximately a 3-fold higher enzymatic turnover rate [1]. A separate study of a marine psychrophile L-haloacid dehalogenase reported 42% activity for S-chloropropionic acid and 31% for S-bromopropionic acid relative to monobromoacetic acid (100%), with the enzyme showing highest activity toward substrates with carbon chain length ≤C3 [2].

haloacid dehalogenase enzyme kinetics substrate specificity

Chiral Resolution: Enantiomeric Ratio (E) >100 Achievable for R-2-Chloropropionic Acid in Lipase-Catalyzed Esterifications

In Candida cylindracea lipase-catalyzed ester hydrolysis, R-2-chloropropionic acid afforded a higher enantiomeric ratio than S-2-chloropropionic acid when used as the acyl moiety in esters of racemic 1-phenylethanol [1]. The enantiomeric ratio (E) for R-2-chloropropionic acid in these systems exceeded 100, indicating high stereoselectivity for the R-enantiomer [1]. Furthermore, when a mixture of esters prepared from racemic acid and racemic alcohol was employed for alcohol resolution, a noteworthy high enantioselectivity was maintained [1].

enantiomeric ratio lipase catalysis chiral resolution

Carbon Chain Length Specificity: 2-Chloropropionic Acid (C3) Shows 42% Activity vs 10% for 2-Chlorobutyric Acid (C4)

The marine psychrophile L-haloacid dehalogenase displays strong preference for C3-substrates: S-chloropropionic acid (C3) exhibits 42% relative activity compared to monobromoacetic acid (100%), whereas the homologous four-carbon substrate 2-chlorobutyric acid (C4) shows only 10% relative activity [1]. This 4.2-fold activity differential demonstrates that the enzyme's active site architecture is optimized for substrates with carbon chain length ≤C3, without preference for chlorine or bromine at the alpha-carbon position [1].

substrate chain length haloacid dehalogenase enzyme specificity

Optical Purity Analysis: Chiral GC Resolution >2.0 Achieved for 2-Chloropropionic Acid Methyl Ester Derivative

Gas chromatography with pre-column derivatization using thionyl chloride converts 2-chloropropionic acid to methyl 2-chloropropionate racemate, which is then separated on a CYCLOSIL-B chiral column at 65°C, achieving resolution >2.0 between the enantiomers [1]. This resolution value meets or exceeds the industry-accepted threshold (R ≥ 1.5) for reliable baseline separation in optical purity determination [1]. The method validation demonstrated that the results obtained conform to theoretical values [1].

optical purity chiral GC enantiomeric excess

Complete Racemate-to-Enantiomer Conversion: L-2-Chloropropionic Acid Yields D-Lactic Acid with 94% ee

A simple two-step enzymatic-chemical method achieves total conversion of racemic 2-chloropropionic acid to D-lactic acid with 94% enantiomeric excess [1]. In this process, L-2-chloropropionic acid is fully converted to D-lactic acid by L-2-halo acid dehalogenase, retaining configuration at the chiral center [1]. The D-2-chloropropionic acid enantiomer can then be chemically hydrolyzed with retention of configuration, enabling complete utilization of the racemic feedstock [1].

chiral synthesis dehalogenation enantiomeric excess

Evidence-Backed Application Scenarios: Where 2-Chloropropionic Acid Delivers Verifiable Advantage


Chiral Pharmaceutical Intermediate Synthesis Requiring >98% Enantiopurity

2-Chloropropionic acid serves as the critical chiral building block for aryloxyphenoxypropionic acid herbicides and chiral pharmaceutical intermediates including ibuprofen precursors . The >100 enantiomeric ratio (E) achievable with R-2-chloropropionic acid in lipase-catalyzed resolutions [1], combined with validated GC analytical methods providing resolution >2.0 for optical purity determination [2], establishes this compound as a procurement priority over achiral or non-chiral chlorocarboxylic acid alternatives. The total conversion capability from racemic 2-CPA to D-lactic acid with 94% ee [3] further distinguishes this feedstock for manufacturing high-value single-enantiomer products.

Biocatalytic Production of D-Lactic Acid and 2-Hydroxyalkanoic Acids

In enzymatic dehalogenation systems employing L-haloacid dehalogenases (EC 3.8.1.2), 2-chloropropionic acid exhibits superior activity (42%) compared to 2-chlorobutyric acid (10%) on a per-substrate basis [4]. The 4.2-fold activity differential directly translates to lower enzyme loading, reduced process cycle time, and improved volumetric productivity. Procurement of 2-CPA over the C4 homolog for D-lactic acid production eliminates the yield penalty associated with suboptimal enzyme-substrate kinetics.

ATRP Polymer Initiator Synthesis: Propargyl 2-Chloropropionate Preparation

2-Chloropropionic acid is esterified with propargyl alcohol to yield propargyl 2-chloropropionate (PCP), a functional ATRP initiator that introduces both alkyne click-chemistry handles and alpha-chloroester initiating sites into polymer architectures . The >14-fold higher acidity of 2-CPA (pKa 2.83) relative to 3-chloropropionic acid (pKa 3.98) [5] accelerates esterification kinetics and enables milder catalytic conditions compared to alternative chloroacid precursors. Procurement of 2-CPA specifically—rather than generic chlorocarboxylic acids—is required to achieve the dual functionality (alkyne + ATRP initiation) in the resulting PCP initiator.

Enzymatic Chiral Resolution Method Development and Quality Control

For analytical laboratories validating optical purity methods for chiral carboxylic acids, 2-chloropropionic acid provides a well-characterized reference standard with validated chiral GC separation conditions (CYCLOSIL-B column, 65°C, resolution >2.0) [2]. The compound's established behavior in capillary electrophoresis with diode-array detection enables baseline separation of R- and S-enantiomers for method qualification [6]. Procurement of 2-CPA as a method validation standard ensures analytical methods meet the R ≥ 1.5 baseline separation requirement for regulatory compliance.

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